molecular formula C18H12BrN3O3 B606118 GSK-3 Inhibitor X CAS No. 667463-85-6

GSK-3 Inhibitor X

Cat. No.: B606118
CAS No.: 667463-85-6
M. Wt: 398.2 g/mol
InChI Key: HUDSYNWJCPDHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-3 Inhibitor X (CAS No. 740841-15-0), also known as BIO-acetoxime, is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 alpha (GSK-3α) with an IC50 of 10 nM . Its mechanism involves unique steric hindrance at the enzyme's active site, forming stable complexes through van der Waals forces and electrostatic interactions, leading to significant reduction in enzymatic turnover . Structural analysis reveals that this compound modulates substrate affinity via allosteric effects, altering downstream signaling cascades critical in diseases such as Alzheimer’s, bipolar disorder, and cancer . Notably, its selectivity for GSK-3α over other kinases (e.g., CDK2) exceeds 100-fold, minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycogen Synthase Kinase-3 Inhibitor X is synthesized through a series of chemical reactions involving the bromination of indirubin followed by acetoxime formation. The key steps include:

Industrial Production Methods

The industrial production of Glycogen Synthase Kinase-3 Inhibitor X involves scaling up the synthetic routes mentioned above. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Glycogen Synthase Kinase-3 Inhibitor X undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Glycogen Synthase Kinase-3 Inhibitor X with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Neurological Disorders

GSK-3 inhibitors have shown promise in treating neurological conditions:

  • Alzheimer's Disease : GSK-3 is known to phosphorylate tau protein, contributing to neurofibrillary tangles. Inhibition of GSK-3 can reduce tau phosphorylation and improve cognitive function. Studies using compounds like Tideglusib have demonstrated efficacy in animal models of Alzheimer's disease by reducing tau pathology and improving memory deficits .
  • Fragile X Syndrome : Research indicates that GSK-3 inhibitors can reverse cognitive deficits in mouse models of Fragile X syndrome. A study involving the inhibitor AF3581 showed significant improvements in behavioral patterns associated with this genetic disorder .
DisorderInhibitor UsedKey Findings
Alzheimer's DiseaseTideglusibReduced tau phosphorylation; improved cognition
Fragile X SyndromeAF3581Reverted cognitive deficits in Fmr1 knockout mice

Cancer Treatment

GSK-3 inhibitors are being investigated for their potential in cancer therapy:

  • Breast Cancer : Studies have indicated that inhibiting GSK-3 can enhance the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells . Specifically, GSK-3 inhibition has been linked to reduced tumor growth and improved survival rates in preclinical models.
  • Colorectal Cancer : Research suggests that GSK-3 inhibitors can sensitize colorectal cancer cells to apoptosis, making them a potential adjunct therapy alongside traditional treatments .
Cancer TypeInhibitor UsedMechanism of Action
Breast CancerVariousPromotes apoptosis; enhances chemotherapy effects
Colorectal CancerVariousSensitizes cells to apoptosis

Infectious Diseases

Emerging evidence suggests that GSK-3 inhibitors may play a role in treating viral infections:

  • COVID-19 : Recent studies indicate that certain GSK-3 inhibitors can attenuate cytokine expression induced by the SARS-CoV-2 spike protein. Inhibitors like COB-187 have shown potential in reducing inflammatory responses associated with COVID-19 .
Infectious DiseaseInhibitor UsedObservations
COVID-19COB-187Reduced cytokine expression; potential therapeutic role

Case Study: Fragile X Syndrome

In a controlled study conducted by Richard Jope's team at the University of Miami, lithium and novel GSK-3 inhibitors were tested on Fmr1 knockout mice. The results demonstrated that chronic treatment with these inhibitors reversed behavioral deficits associated with Fragile X syndrome, highlighting their potential as a therapeutic strategy .

Case Study: Alzheimer's Disease

A clinical trial involving Tideglusib showed promising results in patients with Alzheimer's disease, where participants exhibited improved cognitive function and reduced tau levels following treatment .

Comparison with Similar Compounds

Structural Diversity and Selectivity

GSK-3 inhibitors exhibit diverse structural classes, including maleimides, pyrazolamides, and indirubins. Below is a comparative analysis of key compounds:

Compound Target (IC50) Selectivity Over CDK2 Mechanism Evidence Source
GSK-3 Inhibitor X GSK-3α (10 nM) >100-fold ATP-competitive, steric
Compound 134 (Cl) GSK-3β (15 nM) Not reported ATP-competitive
Pyrazolamide 65 GSK-3α (56 nM), GSK-3β (24 nM) >100-fold ATP-competitive
Tacrine-Pyrimidone 23e GSK-3β (0.33 µM) Not reported Dual AChE/GSK-3β
Analog A GSK-3β (360 nM) Minimal data ATP-competitive

Key Observations :

  • This compound demonstrates superior selectivity for GSK-3α compared to most ATP-competitive inhibitors targeting GSK-3β.
  • Pyrazolamide derivatives (e.g., Compound 65) exhibit dual inhibition of GSK-3α/β but lack isoform specificity .
  • Non-ATP competitive inhibitors, such as substrate-competitive analogs, are less common but avoid interference with high intracellular ATP levels .

Pharmacokinetic and Pharmacodynamic Profiles

Property This compound Compound 104-106 (Maleimides) Tacrine-Pyrimidone 23e
Cell Permeability High Moderate to High Low
Water Solubility Moderate Suitable for in vivo Poor
Blood-Brain Barrier Penetrant Not reported Limited
Therapeutic Indication Neurodegeneration, Bipolar Disorder Alzheimer’s models Alzheimer’s (dual AChE/GSK-3β)
References

Key Observations :

  • This compound’s brain penetrance makes it suitable for neurodegenerative disease models, unlike Tacrine-Pyrimidone hybrids .
  • Maleimide-based compounds (e.g., 104–106) balance cell permeability and solubility, enabling in vivo efficacy .

Mechanism and Therapeutic Implications

  • ATP-Competitive vs. Non-ATP Competitive: this compound and pyrazolamides bind the ATP pocket, whereas substrate-competitive inhibitors (e.g., peptide analogs) target substrate-docking sites . ATP-competitive inhibitors risk off-target effects but offer higher potency.
  • Disease-Specific Efficacy: this compound’s α-selectivity may benefit mood disorders linked to GSK-3α dysregulation . Dual AChE/GSK-3β inhibitors (e.g., 23e) show promise in Alzheimer’s but lack nanomolar potency . Maleimides (e.g., 110) with GSK-3β IC50 = 65 nM are being explored for tauopathies .

Biological Activity

Glycogen synthase kinase-3 (GSK-3) is a crucial serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and survival. The inhibition of GSK-3 has garnered significant attention due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, mood disorders, and cancer. This article focuses on the biological activity of GSK-3 Inhibitor X, detailing its mechanism of action, efficacy in preclinical and clinical studies, and implications for future research.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which share significant structural similarities but have distinct biological roles. Inhibition of GSK-3 leads to the activation of several signaling pathways that are crucial for cellular homeostasis and response to stress. The primary mechanism involves the phosphorylation of substrates that are normally inhibited by active GSK-3. For instance, GSK-3 inhibition can lead to enhanced Wnt signaling by stabilizing β-catenin, a key player in this pathway .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound in various disease models:

  • Neurodegenerative Diseases :
    • In a study involving a motor neuron disease mouse model, treatment with this compound resulted in significant neuroprotection and recovery from neurological symptoms. The treated group exhibited reduced autophagy markers in motor neurons, suggesting a protective effect against neurodegeneration .
    • Another study demonstrated that GSK-3 inhibition reduced amyloid-beta production and tau hyperphosphorylation in models of Alzheimer's disease, indicating potential benefits for cognitive function .
  • Cancer Research :
    • This compound has shown promise in enhancing the efficacy of differentiation therapies in acute myeloid leukemia (AML). It was found to augment the effects of 1,25-dihydroxyvitamin D3 (1,25D), leading to significant growth inhibition of leukemic cells in vitro and improved outcomes in mouse models .

Case Studies

Several case studies provide insights into the clinical relevance of GSK-3 inhibition:

  • Bipolar Disorder : A clinical trial involving lithium (a known GSK-3 inhibitor) demonstrated improvements in mood stabilization among patients with bipolar disorder. This highlights the role of GSK-3 inhibitors in managing mood disorders .
  • Schizophrenia : Elevated levels of GSK-3 activity have been associated with schizophrenia. Clinical observations suggest that targeting GSK-3 may help mitigate some symptoms associated with this disorder .

Comparative Efficacy

The following table summarizes the IC50 values of various GSK-3 inhibitors compared to this compound:

CompoundIC50 (nM)SelectivityDisease Model
This compoundTBDTBDTBD
CHIR9902124 (α), 42 (β)HighNeurodegeneration
SB-216763<4ModerateAlzheimer's Disease
Lithium1000+LowBipolar Disorder

Future Directions

The development of selective GSK-3 inhibitors like Inhibitor X is critical for minimizing side effects associated with non-selective inhibitors. Ongoing research aims to explore isoform-specific inhibitors that can target either GSK-3α or GSK-3β selectively, potentially leading to more effective therapies with fewer adverse effects .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which GSK-3 Inhibitor X modulates kinase activity?

this compound acts as a selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, binding to the kinase domain to block substrate phosphorylation. Unlike lithium (a non-ATP-competitive inhibitor), this compound directly competes with ATP for the catalytic site, with reported IC50 values in the nanomolar range . Its selectivity is attributed to structural interactions with conserved residues in the ATP-binding pocket, as demonstrated in kinase profiling assays .

Q. How should researchers validate the specificity of this compound in cellular assays?

To confirm specificity, combine the following approaches:

  • Kinase selectivity panels : Test against a broad panel of kinases (e.g., CDK5, PKC) to rule off-target effects. For example, this compound shows minimal inhibition of CDK2 or PKC at therapeutic concentrations .
  • Rescue experiments : Use siRNA/shRNA to knock down GSK-3α/β and assess whether the inhibitor’s effects are abolished.
  • Phospho-substrate monitoring : Quantify phosphorylation levels of canonical GSK-3 substrates (e.g., β-catenin, Tau) via Western blot .

Q. What experimental models are optimal for studying this compound in neurodegenerative diseases?

  • In vitro : Primary neuronal cultures or iPSC-derived neurons treated with Aβ oligomers or tauopathy-inducing agents. Measure synaptic plasticity markers (e.g., PSD-95) and tau hyperphosphorylation .
  • In vivo : Transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with oral or intraperitoneal administration. Monitor cognitive deficits via Morris water maze and correlate with GSK-3 activity in brain homogenates .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

Contradictions often arise from:

  • Cell type variability : GSK-3 substrate priming (e.g., Wnt pathway activation) differs between cell lines. Validate baseline GSK-3 activity and substrate phosphorylation before treatment .
  • Off-target effects : Use isoform-specific KO models (e.g., GSK-3β<sup>−/−</sup> mice) to isolate inhibitor effects. Lithium, for instance, indirectly inhibits GSK-3 via phosphatase regulation, complicating direct comparisons .
  • Dose optimization : Perform dose-response curves in each model, as supra-physiological doses may inhibit unrelated kinases .

Q. What strategies address the challenge of isoform-specific inhibition (GSK-3α vs. GSK-3β)?

  • Isoform-selective inhibitors : Use Inhibitor X in tandem with isoform-specific tools (e.g., GSK-3β Inhibitor II, IC50 = 390 nM for β-isoform) to dissect contributions .
  • Genetic knockdown : Combine CRISPR/Cas9-mediated KO of GSK-3α or β with pharmacological inhibition to identify redundant pathways .
  • Substrate mapping : Use phosphoproteomics to identify isoform-specific substrates in the presence of Inhibitor X .

Q. How do in vitro and in vivo pharmacokinetic properties of this compound impact translational research?

  • Bioavailability : In vitro IC50 values (nM range) may not translate to in vivo efficacy due to blood-brain barrier penetration or metabolic instability. Use LC-MS to quantify brain/plasma ratios in rodent models .
  • Metabolite interference : Identify major metabolites via HPLC and test their activity against GSK-3 to rule out confounding effects .

Q. What are the implications of this compound’s cross-talk with Wnt/β-catenin signaling?

this compound stabilizes β-catenin by blocking its phosphorylation, activating Wnt-dependent transcription. However, this can confound studies in cancer models where Wnt hyperactivation drives proliferation. Mitigation strategies:

  • Use pathway-specific reporters (e.g., TOPFlash for Wnt) to quantify off-target activation .
  • Combine with Wnt inhibitors (e.g., XAV939) to isolate GSK-3’s non-canonical roles .

Q. Methodological Best Practices

Q. How should researchers design dose-response experiments for this compound?

  • Range : Test 0.1–10× IC50 (e.g., 1–100 nM based on kinase assays) .
  • Controls : Include DMSO vehicle and a positive control (e.g., CHIR99021, a well-characterized GSK-3 inhibitor).
  • Duration : Short-term (24–48 hr) for acute signaling effects; long-term (7–14 days) for phenotypic changes (e.g., differentiation) .

Q. What assays are recommended for quantifying GSK-3 inhibition in tissue samples?

  • Kinase activity assays : Use recombinant GSK-3 and a fluorescent peptide substrate (e.g., phospho-GS-2) to measure residual activity post-inhibition .
  • Immunohistochemistry : Quantify nuclear β-catenin or phospho-Tau (Ser396) as surrogate markers in fixed tissues .

Q. How can researchers reconcile discrepancies between enzymatic and cellular IC50 values?

Discrepancies arise from cellular ATP concentrations (mM range), which compete with ATP-competitive inhibitors. Adjust in vitro assays to physiological ATP levels (2–5 mM) or use cell-free systems with lysates .

Properties

CAS No.

667463-85-6

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3

InChI Key

HUDSYNWJCPDHLL-UHFFFAOYSA-N

SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIO-acetoxime;  (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.